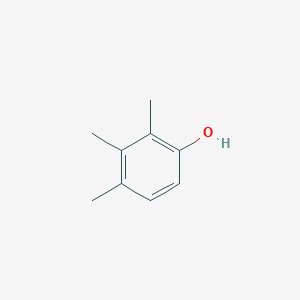

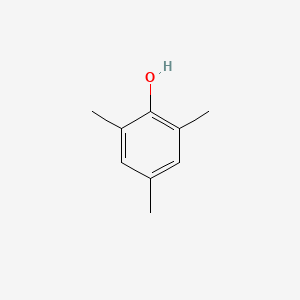

2,3,4-Trimethylphenol

Description

Properties

IUPAC Name |

2,3,4-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-5-9(10)8(3)7(6)2/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUGBBIQLIVCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865331 | |

| Record name | Phenol, 2,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-85-2, 26998-80-1 | |

| Record name | 2,3,4-Trimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026998801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,3,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295A0BC1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2,3,4-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2,3,4-trimethylphenol. The information herein is intended to support research and development activities by providing key data points and standardized experimental methodologies relevant to the handling, characterization, and application of this compound.

Core Physicochemical Properties

This compound, also known as 2,3,4-hemimellitenol, is an aromatic organic compound. Its structure consists of a phenol (B47542) ring substituted with three methyl groups at positions 2, 3, and 4. This substitution pattern dictates its physical and chemical characteristics, influencing its solubility, acidity, and potential as a synthetic intermediate.

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 526-85-2 | [1][2] |

| IUPAC Name | This compound | [2][3] |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Canonical SMILES | CC1=C(C(=C(C=C1)O)C)C | [1][3] |

| InChIKey | XRUGBBIQLIVCSI-UHFFFAOYSA-N | [1][2][3] |

| Physical Properties | ||

| Molecular Weight | 136.19 g/mol | [2][3] |

| Physical Appearance | Needle-like crystals | [4] |

| Melting Point | 81 °C | [4][5] |

| Boiling Point | 236 °C | [4][5] |

| Water Solubility | 2.2 g/L (at 25 °C) | [1] |

| Solubility in Organics | Very soluble in benzene, diethyl ether, ethanol | [4] |

| Chemical Properties | ||

| pKa (Acidity Constant) | 10.59 (at 25°C) | [1] |

| LogP (Octanol-Water) | 2.7 | [3][5] |

| Topological Polar Surface Area | 20.2 Ų | [1][5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reliable and reproducible data. The following sections describe the general experimental protocols for determining the key properties listed above.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.[1]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[1]

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, a second sample is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[1]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[1]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it must first be melted.

Methodology:

-

Sample Preparation: A small amount of this compound (approx. 0.5 mL) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). The setup ensures uniform heating.

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The liquid will begin to cool and will eventually be drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

Water Solubility Determination (Flask Method - OECD 105)

The flask method is a standard procedure recommended by the OECD for substances with solubilities greater than 10⁻² g/L, which applies to this compound.[2][4]

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of deionized water in a flask. The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

-

Phase Separation: After equilibration, the mixture is allowed to stand at the same constant temperature to allow undissolved solid to settle.

-

Sampling: A sample of the clear, supernatant aqueous solution is carefully withdrawn. To ensure no solid particles are included, the sample is centrifuged or filtered through a membrane filter that does not adsorb the substance.

-

Analysis: The concentration of this compound in the filtered aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The water solubility is reported in g/L based on the measured concentration in the saturated solution.

pKa Determination (Potentiometric Titration)

The pKa value quantifies the acidity of the phenolic hydroxyl group. Potentiometric titration is a common and accurate method for its determination.

Methodology:

-

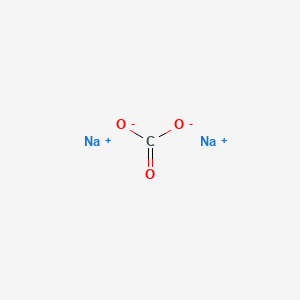

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like acetonitrile (B52724) or ethanol) to ensure solubility.[6] A solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized.

-

Apparatus Setup: A calibrated pH meter with a combination glass electrode is placed into the beaker containing the phenol solution. The solution is stirred continuously with a magnetic stirrer.

-

Titration: The strong base titrant is added to the phenol solution in small, known increments from a burette.

-

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the corresponding pH is recorded. This process is continued well past the equivalence point, generating a titration curve (pH vs. volume of titrant added).

-

Analysis: The pKa is determined from the titration curve. At the point where exactly half of the phenol has been neutralized by the base (the half-equivalence point), the pH of the solution is equal to the pKa of the phenol. This point can be found from the inflection point of the curve.

Visualizations

General Workflow for Physicochemical Characterization

Since this compound is often used as a chemical intermediate, a logical workflow involves its synthesis followed by purification and characterization to confirm its identity and purity. The following diagram illustrates a general experimental workflow for this process.

References

An In-depth Technical Guide to 2,3,4-Trimethylphenol (CAS 526-85-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-trimethylphenol (CAS 526-85-2), an aromatic organic compound with significant potential in various scientific and industrial applications. This document collates available data on its chemical and physical properties, spectroscopic profile, synthesis and purification methodologies, and known biological activities. Particular emphasis is placed on its antioxidant properties and potential therapeutic applications. Experimental protocols and data are presented in a structured format to facilitate research and development.

Introduction

This compound, also known as pseudocumic phenol, is a substituted phenolic compound characterized by a hydroxyl group and three methyl groups attached to a benzene (B151609) ring at positions 2, 3, and 4.[1] Its molecular formula is C₉H₁₂O. This compound is of interest to researchers in fields ranging from synthetic chemistry to drug discovery due to its potential as a chemical intermediate and its inherent biological properties, such as antioxidant activity. This guide aims to provide a detailed technical resource for professionals working with or interested in this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 526-85-2 | [2][3] |

| Molecular Formula | C₉H₁₂O | [4][3] |

| Molecular Weight | 136.19 g/mol | [4][2][3] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 1-Hydroxy-2,3,4-trimethylbenzene, 2,3,4-Hemimellitenol, 4-Hydroxy-1,2,3-trimethylbenzene, Pseudocumic phenol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 81 °C | |

| Boiling Point | 236 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| pKa | 10.59 (at 25 °C) | |

| XLogP3 | 2.7 | [2] |

Spectroscopic Data

The structural elucidation and purity assessment of this compound rely on various spectroscopic techniques. A summary of available data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Data available in spectral databases. | [3] |

| ¹³C NMR | Data available in spectral databases. | [3] |

| Infrared (IR) | Characteristic peaks for O-H, aromatic C-H, and C-O stretching. | [3] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 136, with characteristic fragmentation patterns. | [3] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of 1,2,3-trimethylbenzene (B126466) (hemimellitene) followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.

Workflow for the Synthesis of this compound

Experimental Protocol:

-

Friedel-Crafts Acylation:

-

To a stirred solution of 1,2,3-trimethylbenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride.

-

Slowly add acetyl chloride dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude 2,3,4-trimethylacetophenone.

-

-

Baeyer-Villiger Oxidation:

-

Dissolve the crude 2,3,4-trimethylacetophenone in a suitable solvent (e.g., dichloromethane).

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 2,3,4-trimethylphenyl acetate.

-

-

Hydrolysis:

-

To the crude 2,3,4-trimethylphenyl acetate, add a solution of sodium hydroxide (B78521) in a mixture of water and methanol.

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude this compound.

-

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

-

If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol:

-

Prepare a silica (B1680970) gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Biological Activity and Potential Applications

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The three methyl groups on the aromatic ring of this compound are electron-donating, which is expected to enhance its antioxidant potential.[5]

Mechanism of Antioxidant Action

Antioxidant Assay Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to reduce the stable DPPH radical. The protocol involves preparing a solution of the compound at various concentrations and mixing it with a methanolic solution of DPPH. The decrease in absorbance at 517 nm is monitored, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is calculated.[6][7]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation. The protocol involves generating the ABTS radical cation and then adding the test compound. The decrease in absorbance at 734 nm is measured to determine the antioxidant capacity.[6]

Potential Anti-inflammatory Activity

The antioxidant properties of phenolic compounds are often linked to anti-inflammatory effects, as oxidative stress is a key contributor to inflammation.[5] Phenols can modulate various signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[6][8][9]

Potential Modulation of Inflammatory Signaling Pathways

In Vitro Anti-inflammatory Assay Protocol (LPS-stimulated Macrophages):

-

Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess assay, and cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Cell lysates can be prepared to analyze the expression of pro-inflammatory enzymes like iNOS and COX-2 by Western blotting.

Other Potential Applications

This compound is used as an intermediate in the synthesis of other chemicals, in the production of resins, and as a stabilizer in plastics.[1] It may also have applications in the pharmaceutical and agrochemical industries.[1]

Safety and Handling

This compound may cause skin and eye irritation upon contact.[1] It is harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile aromatic compound with established and potential applications in various fields. Its antioxidant properties, coupled with the potential for anti-inflammatory activity, make it a compound of interest for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers, summarizing key data and providing experimental frameworks to facilitate future studies on this promising molecule. Further research is warranted to fully elucidate its biological mechanisms of action and to quantify its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H12O | CID 68237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dietary polyphenols suppress chronic inflammation by modulation of multiple inflammation-associated cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,3,4-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 2,3,4-trimethylphenol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and actionable experimental protocols.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound, a derivative of phenol (B47542) with three methyl group substituents.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| SMILES | CC1=C(C(=C(C=C1)O)C)C[1] |

| InChI Key | XRUGBBIQLIVCSI-UHFFFAOYSA-N[1] |

| CAS Number | 526-85-2[1] |

| Molecular Formula | C₉H₁₂O[1] |

| Molecular Weight | 136.19 g/mol [1] |

| Synonyms | Phenol, 2,3,4-trimethyl-; 1-Hydroxy-2,3,4-trimethylbenzene; 4-Hydroxy-1,2,3-trimethylbenzene; 2,3,4-Hemimellitenol[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Melting Point | 81 °C |

| Boiling Point | 236 °C |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Topological Polar Surface Area | 20.2 Ų[1] |

Chemical Structure and Bonding

The chemical structure of this compound consists of a benzene (B151609) ring bonded to a hydroxyl group and three methyl groups at positions 2, 3, and 4. The presence of the hydroxyl group makes it a weakly acidic compound. The aromatic ring influences the bond characteristics of the hydroxyl group, and the methyl and hydroxyl substituents, in turn, affect the electron density distribution and reactivity of the aromatic ring.

Molecular Geometry and Bonding Parameters

Below is a table of predicted bond lengths and angles for this compound, which would be the expected output from a DFT-based geometry optimization.

| Bond/Angle | Predicted Value (Å or °) |

| C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (phenolic) | ~1.37 Å |

| O-H | ~0.96 Å |

| C-C (methyl) | ~1.51 Å |

| C-H (methyl) | ~1.09 Å |

| C-C-C (aromatic) | ~118 - 122 ° |

| C-C-O | ~119 - 121 ° |

| C-O-H | ~109 ° |

Experimental Protocols

Computational Geometry Optimization of this compound

This protocol outlines the steps to determine the optimized molecular geometry and bonding parameters of this compound using Density Functional Theory (DFT).

Objective: To calculate the ground-state equilibrium geometry and obtain theoretical bond lengths and angles.

Methodology:

-

Molecular Structure Creation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Computational Chemistry Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Method Selection:

-

Theory: Density Functional Theory (DFT).

-

Functional: B3LYP is a widely used and reliable hybrid functional for organic molecules.

-

Basis Set: 6-31G(d,p) or a larger basis set like 6-311+G(d,p) for higher accuracy.

-

-

Calculation Type: Perform a 'Geometry Optimization' calculation.

-

Execution: Submit the calculation to the software. The algorithm will iteratively adjust the atomic coordinates to find the minimum energy conformation.

-

Analysis: Once the calculation is complete, analyze the output file to extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

Caption: Workflow for Computational Geometry Optimization.

Synthesis and Crystallization for X-ray Diffraction

Objective: To synthesize this compound and grow single crystals suitable for X-ray crystallographic analysis.

Proposed Synthetic Route: Friedel-Crafts alkylation of a suitable phenol precursor.

Crystallization Protocol:

-

Solvent Selection: Screen various solvents to find one in which this compound has moderate solubility at room temperature and is highly soluble at elevated temperatures (e.g., ethanol, methanol, hexane, toluene, or mixtures thereof).

-

Dissolution: Dissolve the synthesized and purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of a small number of large, well-ordered crystals. The vessel can be insulated to slow the cooling rate further.

-

Crystal Growth: Once small seed crystals form, they will grow as the solubility of the compound decreases with temperature.

-

Isolation: Carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent.

-

Drying: Allow the crystals to air dry or dry under a gentle stream of inert gas.

Caption: General Workflow for Synthesis and Crystallization.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, as a phenolic compound, it may interact with various biological pathways. Polyphenols are known to modulate signaling cascades involved in inflammation, oxidative stress, and cell proliferation. A plausible, generalized pathway that could be investigated for this compound is the JAK-STAT signaling pathway, which is a common target for various phenolic phytochemicals.

References

Unveiling 2,3,4-Trimethylphenol: A Journey Through its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trimethylphenol, a substituted aromatic organic compound, holds significance in various chemical syntheses. This technical guide provides a comprehensive overview of its discovery and the historical evolution of its synthesis. Beginning with its initial preparation in the early 20th century, we trace the development of synthetic methodologies from classical chemical transformations to modern catalytic processes. This document details key experimental protocols, presents comparative quantitative data, and visualizes reaction pathways to offer a thorough resource for professionals in the chemical and pharmaceutical sciences.

Discovery and Early Synthesis

The first documented synthesis of this compound is attributed to K. Auwers and K. v. Markovitz in 1905, as published in the Berichte der deutschen chemischen Gesellschaft. Their pioneering work laid the foundation for the future exploration of this and other polyalkylated phenols.

One of the earliest approaches to synthesizing this compound involved a multi-step process starting from 1,2,3-trimethylbenzene (B126466) (hemimellitene). This classical route leverages well-established reactions in organic chemistry:

-

Nitration: Hemimellitene is first nitrated to introduce a nitro group onto the aromatic ring.

-

Reduction: The resulting nitro compound is then reduced to form 2,3,4-trimethylaniline (B74830).

-

Diazotization and Hydrolysis: The amino group of 2,3,4-trimethylaniline is converted to a diazonium salt, which is subsequently hydrolyzed to yield this compound.

Another historical method involves the sulfonation of pseudocumene (1,2,4-trimethylbenzene) followed by an isomeric rearrangement, a reaction in the vein of the Jacobsen rearrangement discovered in 1886. This rearrangement of polyalkylbenzenesulfonic acids under acidic conditions provided a pathway to various isomers of trimethylphenol.

Experimental Protocol: Synthesis via Diazotization of 2,3,4-Trimethylaniline

This protocol is based on the general procedure for the conversion of aromatic amines to phenols.

Step 1: Nitration of 1,2,3-Trimethylbenzene (Hemimellitene)

A nitrating mixture of concentrated nitric acid and sulfuric acid is prepared and cooled. 1,2,3-trimethylbenzene is then added dropwise while maintaining a low temperature to yield nitro-1,2,3-trimethylbenzene.

Step 2: Reduction of Nitro-1,2,3-trimethylbenzene

The isolated nitro-1,2,3-trimethylbenzene is dissolved in a suitable solvent (e.g., ethanol) and reduced to 2,3,4-trimethylaniline using a catalyst such as palladium on carbon under a hydrogen atmosphere, or by using a metal in an acidic solution (e.g., tin and hydrochloric acid).[1]

Step 3: Diazotization and Hydrolysis of 2,3,4-Trimethylaniline

-

Dissolve 2,3,4-trimethylaniline in an aqueous solution of a strong mineral acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) dropwise to the aniline (B41778) salt solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for a short period to ensure complete formation of the diazonium salt.

-

The resulting diazonium salt solution is then slowly added to a boiling aqueous solution, often containing a copper catalyst, to facilitate the hydrolysis of the diazonium group to a hydroxyl group, yielding this compound.

-

The product is then isolated by steam distillation or solvent extraction and purified by recrystallization or distillation.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of trimethylphenols has evolved from multi-step classical methods to more efficient and selective catalytic processes. The primary drivers for this evolution have been the need for higher yields, improved isomer selectivity, and more environmentally benign reaction conditions.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation, a cornerstone of aromatic chemistry since its discovery in 1877, has been applied to the synthesis of trimethylphenols.[2] This method typically involves the reaction of a less substituted phenol (B47542) (e.g., cresol (B1669610) or xylenol) with a methylating agent, such as a methyl halide or methanol, in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, a significant drawback of this approach is the potential for polyalkylation and the formation of a mixture of isomers, which necessitates challenging purification steps.

Catalytic Vapor-Phase Alkylation

The development of solid acid catalysts has enabled the vapor-phase alkylation of phenols with methanol, offering a more selective and continuous process. A variety of catalysts, including metal oxides, zeolites, and spinels, have been investigated to control the regioselectivity of the methylation.[3][4] The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are crucial in determining the product distribution. While often optimized for the production of other isomers like 2,6-xylenol or 2,3,6-trimethylphenol, this compound can be a component of the product mixture.

Isomerization of Trimethylphenols

Another important synthetic strategy is the isomerization of more readily available trimethylphenol isomers into the desired this compound. This process is typically catalyzed by strong acids, such as aluminum trihalides, at elevated temperatures. The reaction proceeds through a mechanism involving dealkylation and realkylation steps, driven by the thermodynamic stability of the resulting isomer mixture.

Quantitative Data Summary

The following tables summarize the quantitative data for various synthetic methods for trimethylphenols, providing a comparative overview of their efficiencies.

Table 1: Comparison of Synthetic Routes to Trimethylphenols

| Synthesis Method | Starting Material | Key Reagents | Catalyst | Typical Yield (%) | Key Challenges |

| Diazotization | 2,3,4-Trimethylaniline | NaNO₂, H₂SO₄ | - | Moderate | Multi-step, use of nitrous acid |

| Friedel-Crafts Alkylation | Cresol/Xylenol | CH₃Cl, Methanol | AlCl₃ | Variable | Polyalkylation, low selectivity |

| Vapor-Phase Alkylation | Phenol, m-Cresol | Methanol | Solid Acids | High (for target isomer) | Isomer separation |

| Isomerization | 2,3,6-Trimethylphenol | - | AlCl₃ | High | Thermodynamic equilibrium |

Table 2: Experimental Conditions for Vapor-Phase Phenol Methylation

| Catalyst | Temperature (°C) | Phenol:Methanol Molar Ratio | Phenol Conversion (%) | Selectivity to Trimethylphenols (%) |

| Fe-based | 300-450 | 1:3 - 1:10 | 70-95 | Varies with catalyst |

| Zeolite (H-ZSM-5) | 350-500 | 1:5 | >90 | Isomer mixture |

| MgO | 450-550 | 1:4 | ~80 | Primarily 2,6-xylenol |

Experimental Workflow and Signaling Pathways

General Workflow for Catalytic Vapor-Phase Alkylation

Proposed Mechanism for Friedel-Crafts Alkylation of a Phenol

Conclusion

The journey of this compound from its initial synthesis over a century ago to its place in modern chemical synthesis showcases the significant advancements in organic chemistry. While early methods relied on classical multi-step procedures, the development of sophisticated catalytic systems has paved the way for more efficient and selective production of this and other polyalkylated phenols. This guide provides a foundational understanding of the historical context and the practical aspects of this compound synthesis, serving as a valuable resource for researchers and professionals in the field. Further research into novel catalytic systems continues to refine the synthesis of this important chemical building block.

References

An In-depth Technical Guide on 2,3,4-Trimethylphenol

This guide provides detailed information on the fundamental molecular properties of 2,3,4-Trimethylphenol, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The essential molecular data for this compound is summarized in the table below for straightforward reference.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₂O | [1][2][3][4][5] |

| Molecular Weight | 136.19 g/mol | [2][3] |

| 136.1910 g/mol | [1][4] |

Logical Relationship Diagram

The following diagram illustrates the elemental composition of the this compound molecule.

Caption: Elemental composition of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,4-Trimethylphenol

Introduction

This compound, a substituted phenolic compound, is one of the several isomers of trimethylphenol.[1] Its chemical structure, featuring a hydroxyl group and three methyl groups attached to a benzene (B151609) ring, imparts specific physical and chemical characteristics that are of interest in various research and development applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental protocols and safety information.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, application in synthesis, and analytical detection.

Physical Properties

The physical state and solubility of this compound are key parameters for its use in various experimental settings. It typically appears as needle-like crystals.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [2][3][4][5] |

| Molecular Weight | 136.19 g/mol | [3][4][6] |

| Appearance | Needle-like crystals | [2] |

| Melting Point | 81 °C | [2] |

| Boiling Point | 236 °C | [2] |

| Solubility | Very soluble in benzene, diethyl ether, and ethanol.[2] Slightly soluble in water (2.2 g/L at 25 °C).[3] | [2][3] |

| pKa | 10.59 at 25 °C | [3] |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are associated with this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 526-85-2 | [5][6] |

| SMILES | CC1=C(C(=C(C=C1)O)C)C | [6] |

| InChIKey | XRUGBBIQLIVCSI-UHFFFAOYSA-N | [4][6] |

Synthesis and Reactivity

While specific industrial synthesis routes for this compound are not as commonly documented as for other isomers like 2,3,6-trimethylphenol (B1330405) (a precursor to Vitamin E), its synthesis can be approached through methods analogous to those for other alkylated phenols.[7][8] One common strategy involves the methylation of a suitable cresol (B1669610) or xylenol precursor.

General Synthesis Approach: Isomerization of Trimethylphenols

A plausible synthetic route involves the rearrangement of a more readily available trimethylphenol isomer, such as 2,3,6-trimethylphenol, under the influence of a Lewis acid catalyst like aluminum trihalide.[9][10]

Caption: General workflow for the synthesis of this compound via isomerization.

Experimental Protocol: Isomerization of 2,3,6-Trimethylphenol

This protocol is a representative method based on the known Lewis acid-catalyzed rearrangement of trimethylphenols.[9][10]

-

Preparation: All glassware must be thoroughly oven-dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen).

-

Charging Reactants: In a suitable reaction flask equipped with a stirrer and a condenser, dissolve the starting isomer (e.g., 2,3,6-trimethylphenol) in an anhydrous solvent like dimethylbenzene.[9]

-

Catalyst Addition: Slowly add anhydrous aluminum trichloride (B1173362) to the stirred solution. This process is exothermic and may release HCl gas, which should be safely vented.[9]

-

Reaction: Heat the mixture to a temperature of approximately 130°C and maintain this temperature with continuous stirring for several hours to facilitate the rearrangement.[9]

-

Work-up: After cooling, the reaction is carefully quenched by slowly adding the mixture to water with vigorous stirring.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent. The organic phases are combined.[9]

-

Purification: The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by distillation or crystallization.[9]

Analytical Methods

The quantification and identification of this compound are typically achieved using chromatographic and spectroscopic techniques.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectra available for analysis. | [6] |

| ¹³C NMR | Spectra available for analysis. | [6] |

| Mass Spec. (GC-MS) | Data available, often showing a molecular ion peak corresponding to its molecular weight. | [6][11] |

| IR Spectroscopy | Vapor phase IR spectra are available for characterization. | [6] |

Chromatographic Analysis: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of phenolic compounds.[12][13]

Caption: Experimental workflow for the HPLC quantification of this compound.

4.2.1 HPLC Experimental Protocol

This is a general protocol for the analysis of phenolic compounds, adaptable for this compound.[13]

-

System: An HPLC system with a gradient pump, autosampler, and a UV or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile.

-

Detection: The detector is set to the maximum absorbance wavelength for the compound, which is typically around 270 nm for phenols.[13]

-

Standard Preparation: A stock solution of this compound is prepared in methanol (B129727) and serially diluted to create working standards for a calibration curve.[13]

-

Sample Preparation: Samples are dissolved or diluted in a suitable solvent, and then filtered through a 0.45 µm filter before injection.[13]

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Applications

While specific biological activity data for this compound is limited in publicly available literature, as a phenolic compound, it is predicted to have antioxidant properties.[14] Phenols can act as free radical scavengers due to the hydrogen-donating ability of their hydroxyl group.[14] Some isomers, like 2,4,6-trimethylphenol, have been studied for their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[15] The primary documented use for some trimethylphenol isomers is as a chemical intermediate, for example, in the synthesis of Vitamin E.[7][9]

Safety and Handling

According to aggregated GHS information, this compound may be harmful if swallowed or in contact with skin for a subset of notifications.[6] However, a large majority of reports indicate that it does not meet GHS hazard criteria.[6] Standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Do not breathe dust and avoid contact with skin and eyes.[16]

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration or disposal at a licensed chemical waste facility.[17]

References

- 1. Mesitol - Wikipedia [en.wikipedia.org]

- 2. This compound [chemister.ru]

- 3. guidechem.com [guidechem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Phenol, 2,3,4-trimethyl- [webbook.nist.gov]

- 6. This compound | C9H12O | CID 68237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]

- 8. 2,3,6-Trimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of 2,3,4-Trimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-trimethylphenol, a substituted phenolic compound relevant in various chemical and pharmaceutical research areas. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for these analytical techniques, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.74 | d | 8.4 | H-6 |

| 6.55 | d | 8.4 | H-5 |

| 4.59 | s | - | OH |

| 2.18 | s | - | CH₃ at C-4 |

| 2.15 | s | - | CH₃ at C-2 |

| 2.07 | s | - | CH₃ at C-3 |

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS). The spectrum was measured in CDCl₃ at 90 MHz.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 150.9 | C-1 |

| 133.0 | C-4 |

| 128.0 | C-5 |

| 124.9 | C-2 |

| 122.9 | C-3 |

| 118.8 | C-6 |

| 19.9 | CH₃ at C-4 |

| 15.6 | CH₃ at C-2 |

| 11.7 | CH₃ at C-3 |

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS). The spectrum was measured in CDCl₃ at 22.63 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3452 | Strong, Broad | O-H stretch (phenolic) |

| 2921 | Medium | C-H stretch (aromatic) |

| 1475 | Strong | C=C stretch (aromatic ring) |

| 1251 | Strong | C-O stretch (phenol) |

| 1105 | Medium | In-plane C-H bend (aromatic) |

| 804 | Strong | Out-of-plane C-H bend (aromatic) |

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS). The spectrum was measured using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

| m/z | Relative Abundance (%) | Assignment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 95 | [M - CH₃]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

Note: Data interpretation based on typical fragmentation patterns for alkylphenols.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide. These are general protocols that can be adapted for the analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer's detector.

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 s

-

Pulse width: 30-45°

-

Spectral width: -2 to 12 ppm

-

Acquisition time: 2-4 s

-

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2-5 s

-

Pulse width: 30-45°

-

Spectral width: 0 to 220 ppm

-

Acquisition time: 1-2 s

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Identify peak multiplicities and measure coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the this compound molecule.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the press and place it in the sample holder of the IR spectrometer.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups and bond vibrations using standard IR correlation tables.

-

Pay particular attention to the characteristic peaks for the O-H stretch of the phenol (B47542) and the C=C and C-H vibrations of the aromatic ring.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Gas Chromatography (GC) - Mass Spectrometry (MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. Injector temperature: 250-280 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C, held for 5-10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

-

Transfer Line Temperature: 250-280 °C.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Examine the mass spectrum associated with this peak.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. This pattern serves as a molecular fingerprint for identification.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Biological Activity of 2,3,4-Trimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trimethylphenol is an aromatic organic compound belonging to the family of trimethylphenols. As a phenolic compound, it is structurally poised to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific experimental data for this compound. This technical guide provides an in-depth overview of its predicted biological activities based on the well-established properties of phenolic compounds and data from its structural isomers. It also furnishes detailed experimental protocols for the systematic evaluation of these potential activities and visualizes key signaling pathways and experimental workflows to guide future research.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | PubChem[1] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| CAS Number | 526-85-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1=C(C(=C(C=C1)O)C)C | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

Predicted Biological Activities and Data from Structural Analogs

While direct quantitative data for this compound is limited, the activities of other trimethylphenol isomers and related phenolic compounds provide a strong rationale for its potential biological effects.

Antioxidant Activity

Phenolic compounds are well-known antioxidants due to the ability of their hydroxyl group to donate a hydrogen atom to scavenge free radicals. The resulting phenoxyl radical is stabilized by resonance, a feature that can be influenced by the electron-donating methyl groups on the aromatic ring.

Quantitative Data for Structurally Related Compounds:

| Compound | Assay | IC₅₀ Value / Activity | Source |

| 4-Methoxy-2,3,6-trimethylphenol | DPPH, ABTS | Predicted to have activity, but specific IC₅₀ values are not widely reported. | BenchChem[2] |

| 2,3,5-Trimethylphenol | DPPH Radical Scavenging | Comparative studies with BHT suggest activity, but precise IC₅₀ values are often proprietary. | BenchChem[3] |

| Butylated Hydroxytoluene (BHT) (Reference) | DPPH Radical Scavenging | Varies (µM to mM range) | BenchChem[3] |

Anti-inflammatory Activity

Phenolic compounds can exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators.

Quantitative Data for Structurally Related Compounds:

| Compound | Assay / Target | IC₅₀ Value / Activity | Source |

| Thymol (related monoterpene phenol) | COX-2, IL-1β, TNF-α, iNOS in LPS-stimulated RAW264.7 cells | Dose-dependent reduction in pro-inflammatory mediators. | MDPI[4] |

| 4-Methoxy-2,3,6-trimethylphenol | Inhibition of inflammatory mediators | Predicted to have activity, but specific IC₅₀ values are not available. | BenchChem[5] |

| 2-Methoxy-4-vinylphenol (related phenolic compound) | iNOS inhibition | Demonstrates anti-inflammatory function through the Nrf2/ARE pathway and HO-1 expression. | Request PDF[6] |

Antimicrobial Activity

The antimicrobial properties of phenols often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data for Structurally Related Compounds:

| Compound | Organism(s) | MIC / Activity | Source |

| 2,4,6-Triiodophenol | Staphylococcus aureus | MIC of 5 µg/mL (biofilm inhibition) | PubMed[7] |

| Thymol and Carvacrol Derivatives | S. epidermidis, P. aeruginosa | Allyl derivatives showed increased potency against planktonic cells. | Frontiers[8] |

Experimental Protocols

To facilitate the investigation of this compound's biological activities, the following detailed experimental protocols are provided.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container at 4°C.[9]

-

Prepare stock solutions of this compound and a standard antioxidant (e.g., Trolox, ascorbic acid) in methanol at various concentrations.[9]

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound or standard solution at different concentrations.

-

Add 100 µL of the DPPH solution to each well.[9]

-

Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.[9]

-

Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.[2]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100[9]

-

Determine the IC₅₀ value by plotting the percentage of scavenging activity against the compound concentration.[2]

-

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is measured spectrophotometrically.

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ solution, mix the two solutions in a 1:1 ratio and let them stand in the dark at room temperature for 12-16 hours.[10]

-

Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

-

Assay Procedure:

-

Add a specific volume of the test compound or standard solution to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.[10]

-

Anti-inflammatory Activity Assay: LPS-Stimulated Macrophages

-

Principle: This in vitro assay uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines (e.g., RAW 264.7), leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The inhibitory effect of the test compound on the production of these mediators is then quantified.[11]

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[11]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated control and LPS-only control groups.[11]

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite (B80452) standard curve.

-

-

Cytokine Measurement (ELISA):

-

Quantify the levels of TNF-α and IL-6 in the cell culture supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12]

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

-

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

-

Procedure:

-

Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microplate.[14]

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well of the microplate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

-

Measurement and Interpretation:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize potential mechanisms of action and experimental workflows relevant to the biological evaluation of this compound.

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by this compound.

Caption: Workflow for evaluating the antioxidant activity of this compound.

Conclusion and Future Directions

This compound represents an understudied molecule with significant potential for biological activity, inferred from its phenolic structure and the known properties of its isomers. The lack of specific data underscores a clear opportunity for novel research. This technical guide provides the foundational information and detailed methodologies necessary for researchers to systematically investigate its antioxidant, anti-inflammatory, and antimicrobial properties. Future studies should focus on generating robust quantitative data (IC₅₀ and MIC values), elucidating the specific molecular targets and signaling pathways modulated by this compound, and exploring its potential in preclinical models of diseases associated with oxidative stress, inflammation, and microbial infections. Such research will be pivotal in determining the therapeutic and industrial value of this compound.

References

- 1. This compound | C9H12O | CID 68237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. apec.org [apec.org]

An In-depth Technical Guide to 2,3,4-Trimethylphenol

IUPAC Name: 2,3,4-Trimethylphenol

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, characterization, and potential biological activities. The content is tailored for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical and Physical Properties

This compound is an aromatic organic compound characterized by a phenol (B47542) ring substituted with three methyl groups at the 2, 3, and 4 positions.[1][2] Its physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 526-85-2 | [2][3] |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Appearance | Needle-like crystals | [N/A] |

| Melting Point | 81 °C | [N/A] |

| Boiling Point | 236 °C | [N/A] |

| Solubility | Very soluble in benzene, diethyl ether, and ethanol (B145695). Slightly soluble in water (2.2 g/L at 25 °C). | [N/A] |

| pKa | 10.59 at 25 °C | [N/A] |

| LogP | 2.7 | [3] |

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is through the diazotization of 2,3,4-trimethylaniline (B74830), followed by the hydrolysis of the resulting diazonium salt.[4][5][6][7] This multi-step synthesis starts from the commercially available 1,2,3-trimethylbenzene (B126466).

Proposed Synthetic Pathway

The overall synthetic scheme is presented below:

Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of substituted phenols.

Step 1: Nitration of 1,2,3-Trimethylbenzene

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 50 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

To this nitrating mixture, add 0.5 mol of 1,2,3-trimethylbenzene dropwise over 1-2 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring for an additional 2 hours at the same temperature.

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Separate the organic layer, and wash it with cold water, followed by a 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 1,2,3-trimethyl-4-nitrobenzene.

Step 2: Reduction to 2,3,4-Trimethylaniline

-

In a round-bottom flask, place the crude 1,2,3-trimethyl-4-nitrobenzene from the previous step.

-

Add a mixture of ethanol and concentrated hydrochloric acid.

-

To this solution, add iron filings portion-wise with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition of iron is complete, heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it alkaline by adding a concentrated solution of sodium hydroxide.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent to yield crude 2,3,4-trimethylaniline, which can be purified by vacuum distillation.

Step 3 & 4: Diazotization and Hydrolysis

-

Dissolve the purified 2,3,4-trimethylaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, keeping the temperature below 5 °C.

-

After the addition, stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

To hydrolyze the diazonium salt, slowly add the solution to a boiling aqueous solution of dilute sulfuric acid. Vigorous evolution of nitrogen gas will be observed.

-

After the gas evolution ceases, continue to heat the mixture for an additional 30 minutes.

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol/water mixture) or by vacuum distillation.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~6.8 - 7.1 | m | 2H | Ar-H |

| Phenolic Proton | ~4.5 - 5.5 | br s | 1H | -OH |

| Methyl Protons | ~2.1 - 2.3 | m | 9H | 3 x -CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| C-OH | ~150-155 | C1 |

| Aromatic C-H | ~115-130 | C5, C6 |

| Aromatic C-CH₃ | ~120-140 | C2, C3, C4 |

| Methyl Carbons | ~15-25 | 3 x -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 3000 - 2850 | Aliphatic C-H stretch | Strong |

| 1600 - 1450 | Aromatic C=C ring stretch | Medium |

| ~1200 | C-O stretch (phenol) | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 136 | [M]⁺ (Molecular Ion) |

| 121 | [M - CH₃]⁺ |

| 93 | [M - CH₃ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

digraph "Characterization_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Synthesized this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy\n(¹H and ¹³C)"]; "IR" [label="Infrared Spectroscopy"]; "MS" [label="Mass Spectrometry"]; "Structure_Elucidation" [label="Structure Confirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "NMR" [label="Structural Information"]; "Start" -> "IR" [label="Functional Groups"]; "Start" -> "MS" [label="Molecular Weight and Fragmentation"]; "NMR" -> "Structure_Elucidation"; "IR" -> "Structure_Elucidation"; "MS" -> "Structure_Elucidation"; }

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in the scientific literature, its structural similarity to other phenolic compounds suggests potential as an antioxidant and antimicrobial agent. Phenolic compounds are known to exert their biological effects through various mechanisms.

Potential Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, which is a key factor in their antioxidant properties. The electron-donating methyl groups on the aromatic ring of this compound are expected to enhance its antioxidant potential.